molecular formula C11H14ClN3O2 B13901616 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide

Cat. No.: B13901616
M. Wt: 255.70 g/mol
InChI Key: LRYLQVRLPQRKBM-UHFFFAOYSA-N
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Description

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with oxan-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

6-chloro-4-(oxan-4-ylamino)pyridine-3-carboxamide

InChI

InChI=1S/C11H14ClN3O2/c12-10-5-9(8(6-14-10)11(13)16)15-7-1-3-17-4-2-7/h5-7H,1-4H2,(H2,13,16)(H,14,15)

InChI Key

LRYLQVRLPQRKBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC(=NC=C2C(=O)N)Cl

Origin of Product

United States

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